molecular formula C17H24N6O3S B2481455 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide CAS No. 2034542-94-2

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide

Cat. No.: B2481455
CAS No.: 2034542-94-2
M. Wt: 392.48
InChI Key: ZKDSDDJUISVMEZ-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide is a chemically synthesized compound with unique properties and a broad range of applications in various fields. Its structure includes a 1,3,5-triazine ring substituted with dimethylamino and morpholino groups, making it a versatile compound with significant research interest.

Preparation Methods

This compound can be synthesized through a multi-step process, typically starting with the formation of the 1,3,5-triazine core.

  • Synthetic Routes and Reaction Conditions

    : The initial step involves the formation of the triazine ring through a cyclization reaction. This is followed by the introduction of the dimethylamino and morpholino groups via nucleophilic substitution reactions. Specific reaction conditions, such as the use of a base like sodium hydride, and solvents like dimethylformamide, are crucial for the successful introduction of these groups.

  • Industrial Production Methods

    : Industrially, the synthesis is scaled up by optimizing the reaction conditions, including temperature, pressure, and concentration of reactants. High-throughput techniques and automation play a significant role in the large-scale production of this compound, ensuring consistency and purity.

Chemical Reactions Analysis

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide undergoes various chemical reactions:

  • Types of Reactions

    : It can undergo oxidation, reduction, and substitution reactions.

  • Common Reagents and Conditions

    : For oxidation reactions, oxidizing agents like hydrogen peroxide can be used. Reduction reactions might involve reagents such as lithium aluminum hydride. Substitution reactions often occur in the presence of catalysts like palladium or bases like potassium carbonate.

  • Major Products Formed

    : The major products depend on the type of reaction. Oxidation typically yields sulfoxides or sulfones, reduction leads to amines or other reduced derivatives, and substitution can produce various functionalized derivatives.

Scientific Research Applications

This compound finds applications in several scientific domains due to its unique chemical structure:

  • Chemistry

    : It is used as a building block for synthesizing other complex molecules and as a ligand in coordination chemistry.

  • Biology

  • Medicine

    : Research is being conducted into its potential use as a pharmaceutical intermediate and its efficacy in drug delivery systems.

  • Industry

    : It is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

  • Molecular Targets and Pathways

    : In biological systems, it can interact with specific enzymes or receptors, influencing biochemical pathways. Its sulfonamide group is particularly known for its ability to inhibit certain enzymes by mimicking substrate molecules.

Comparison with Similar Compounds

Comparing N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide to other similar compounds highlights its uniqueness:

  • Similar Compounds

    : Other triazine-based compounds include cyanuric chloride and melamine.

  • Uniqueness

    : What sets this compound apart is the combination of its dimethylamino, morpholino, and benzenesulfonamide groups. This unique structure provides it with distinctive chemical reactivity and a broad range of applications.

This detailed exploration should give you a comprehensive understanding of this compound. Where does this take your curiosity?

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3S/c1-13-5-4-6-14(11-13)27(24,25)18-12-15-19-16(22(2)3)21-17(20-15)23-7-9-26-10-8-23/h4-6,11,18H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDSDDJUISVMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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